(R)-2-Methyl-2,3-dihydroquinolin-4(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-methyl-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-5,7,11H,6H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJXYZFZRRYVJJ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Methodologies for R 2 Methyl 2,3 Dihydroquinolin 4 1h One and Enantiomers
Asymmetric Catalysis in Dihydroquinolinone Synthesis
Asymmetric catalysis, utilizing chiral catalysts to control the stereochemical outcome of a reaction, stands as the most elegant and efficient strategy for accessing enantiomerically pure compounds. This approach avoids the need for chiral auxiliaries or resolutions of racemic mixtures. For the synthesis of chiral 2,3-dihydroquinolin-4(1H)-ones, several catalytic strategies have been explored, including organocatalysis, transition metal catalysis, and, more recently, photocatalysis.
Organocatalytic Approaches to Enantioselective Synthesis
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, has emerged as a powerful tool in asymmetric synthesis. catalyst-enabling-synthetic-chemistry.comnih.gov These catalysts often operate through mechanisms that mimic enzymatic processes, utilizing interactions such as hydrogen bonding to create a chiral environment. catalyst-enabling-synthetic-chemistry.com
For the synthesis of 2-substituted-2,3-dihydroquinolin-4(1H)-ones, organocatalytic strategies have been successfully employed. One common approach involves the intramolecular aza-Michael addition of an enone precursor. nih.gov For instance, a bifunctional thiourea (B124793) catalyst has been shown to effectively mediate the intramolecular cyclization of substrates bearing a sulfonyl group on the aniline (B41778) nitrogen and an ester function on the unsaturated ketone, leading to the formation of enantioenriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones with high enantioselectivity. nih.gov Another strategy utilizes chiral Brønsted acids, such as N-triflyl phosphoramide, to catalyze the asymmetric intramolecular aza-Michael addition of activated α,β-unsaturated ketones, affording the desired dihydroquinolinones in excellent yields and good enantiomeric excess.
While specific examples for the 2-methyl variant are not prevalent, these organocatalytic methods demonstrate a viable pathway. The general success of these reactions with various substituted aldehydes suggests that acetaldehyde (B116499) or its equivalents could potentially be used to generate the (R)-2-methyl substituted product.
Table 1: Representative Organocatalytic Syntheses of Chiral 2-Aryl-2,3-dihydroquinolin-4(1H)-ones (Note: Data for the specific synthesis of (R)-2-Methyl-2,3-dihydroquinolin-4(1H)-one is not available in the cited literature. This table illustrates the general applicability of the method.)
| Catalyst Type | Starting Materials | Product | Yield (%) | ee (%) |
| Bifunctional Thiourea | Substituted 2-aminochalcone derivatives | 2-Aryl-2,3-dihydroquinolin-4(1H)-one | High | High |
| Chiral Phosphoric Acid | 2-Aminobenzamides and aldehydes | 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones | 94-99 | Moderate to excellent |
Data is generalized from qualitative descriptions in the search results.
Transition Metal-Catalyzed Asymmetric Cyclizations
Transition metal catalysis is a dominant force in synthetic organic chemistry, offering a wide array of transformations with high efficiency and selectivity. catalyst-enabling-synthetic-chemistry.com Palladium, rhodium, and copper are among the most extensively studied metals for the asymmetric synthesis of heterocyclic compounds.
Palladium catalysis is particularly versatile for the construction of nitrogen-containing heterocycles. A notable method is the palladium-catalyzed decarboxylative [4+2] cycloaddition of 4-vinyl benzoxazinanones with carboxylic acids. This reaction, employing a P-chiral monophosphorus ligand, provides access to structurally diverse 3,4-dihydroquinolin-2-ones with two contiguous stereocenters in good yields and with excellent stereoselectivities. While this produces a related quinolinone core, it highlights the potential of palladium catalysis in this area.
Another relevant palladium-catalyzed method is the aza-Wacker oxidative cyclization, which has been used for the synthesis of 2-methylquinolines. While not a dihydroquinolinone synthesis, this demonstrates the feasibility of forming the 2-methylquinoline (B7769805) scaffold using palladium catalysis, which could potentially be adapted for the synthesis of the target compound.
Rhodium catalysts have proven effective in the asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones. One of the first successful catalytic asymmetric syntheses in this class involved the rhodium-catalyzed 1,4-addition of arylzinc reagents to 4-quinolone precursors. The use of a chiral BINAP ligand was crucial for achieving high enantioselectivity in these additions. This method provides a direct route to the chiral dihydroquinolinone core and could, in principle, be adapted for the addition of a methyl group equivalent.
Copper catalysis offers a cost-effective and environmentally benign alternative for the synthesis of nitrogen heterocycles. Copper-catalyzed one-pot reactions of 2-nitrobenzonitriles with various carbonyl compounds, using diboronic acid as a reductant, have been developed to produce 2,3-dihydroquinazolin-4(1H)-ones in good yields. This method demonstrates the utility of copper in constructing the dihydroquinazolinone core from readily available starting materials. Furthermore, copper-catalyzed borylative cyclizations have been employed for the enantioselective synthesis of related pyrroloquinazolinone motifs with high enantio- and diastereocontrol.
Table 2: Overview of Transition Metal-Catalyzed Syntheses of Dihydroquinolinone Analogs (Note: This table presents general findings for related structures due to the lack of specific data for this compound.)
| Metal Catalyst | Reaction Type | Ligand Type | Product Type | Key Findings |
| Palladium | Decarboxylative [4+2] Cycloaddition | P-chiral monophosphorus | 3,4-Dihydroquinolin-2-ones | Good yields, excellent stereoselectivities |
| Rhodium | 1,4-Addition of Arylzinc Reagents | Chiral BINAP | 2-Aryl-2,3-dihydro-4-quinolones | High enantioselectivity |
| Copper | One-pot reduction/cyclization | - | 2,3-Dihydroquinazolin-4(1H)-ones | Good yields, good functional group tolerance |
Information is based on general descriptions from search results.
Photochemical and Photoredox Catalysis for Stereocontrol
Photochemical methods, particularly those employing photoredox catalysis, have gained significant traction in recent years as a means to access novel reactivity and construct complex molecular architectures under mild conditions. These reactions often proceed via radical intermediates, offering complementary synthetic routes to traditional ionic pathways.
The synthesis of tetrahydroquinoline libraries has been achieved through photochemically induced radical annulation between maleimides and N-alkyl anilines. nih.gov This process is enabled by the formation of an electron donor-acceptor (EDA) complex, which can absorb visible light to initiate a single-electron transfer (SET) and generate the necessary radical intermediates. nih.gov While this method produces the tetrahydroquinoline core, it underscores the potential of photochemical strategies in this area.
More directly, the synthesis of dihydroquinolinones has been accomplished via the photoredox cyclization of N-arylacrylamides. These reactions can be performed under metal- and additive-free conditions using an organic photocatalyst, highlighting the green chemistry potential of this approach. The development of enantioselective variants of these photochemical reactions is an active area of research and holds promise for the direct synthesis of chiral dihydroquinolinones like the target compound.
Chiral Auxiliary-Mediated Approaches to Induce Stereoselectivity
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthesis to guide the formation of a desired stereoisomer. wikipedia.org This strategy is foundational in asymmetric synthesis, enabling the production of enantiomerically pure compounds. sigmaaldrich.comrsc.org The auxiliary, after exerting its stereochemical influence, can typically be removed and recycled. wikipedia.orgsigmaaldrich.com
The process involves attaching the chiral auxiliary to a prochiral substrate. The inherent chirality of the auxiliary then directs subsequent reactions, such as alkylation or aldol (B89426) additions, to occur with a high degree of stereoselectivity. wikipedia.org Oxazolidinones, often referred to as Evans' auxiliaries, are a prominent class used for stereoselective aldol reactions. wikipedia.orgrsc.org These reactions are powerful because they can establish two adjacent stereocenters in a single step. wikipedia.org For the synthesis of a chiral dihydroquinolinone, an auxiliary could be attached to a precursor, which is then cyclized. The steric hindrance and electronic properties of the auxiliary would favor the formation of one enantiomer over the other.
Another notable class of auxiliaries includes pseudoephedrine and its derivatives. When pseudoephedrine is converted into an amide, the α-proton can be removed to form an enolate. The subsequent reaction of this enolate is directed by the chiral centers of the pseudoephedrine molecule, leading to a highly diastereoselective product. wikipedia.org
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Feature |
|---|---|---|
| Oxazolidinones | Asymmetric aldol reactions, alkylations | Forms predictable (Z)-enolates, leading to high diastereoselectivity in aldol additions. wikipedia.orgrsc.org |
| Pseudoephedrine | Asymmetric alkylation of carbonyl compounds | The methyl group directs the configuration of the addition product. wikipedia.org |
| trans-2-Phenylcyclohexanol | Asymmetric ene reactions | Used with glyoxylate (B1226380) esters to yield products with high diastereomeric ratios. wikipedia.org |
| Camphorsultam | Various asymmetric transformations | Provides excellent stereocontrol due to its rigid bicyclic structure. |
Enzymatic and Biocatalytic Routes to Chiral Dihydroquinolinones
Biocatalysis has emerged as a powerful and sustainable technology for performing clean, efficient, and highly stereoselective chemical transformations under mild conditions. nih.gov Enzymes offer unparalleled chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of chiral heterocycles like dihydroquinolinones, which are valuable intermediates in organic and pharmaceutical chemistry. taylorfrancis.comresearchgate.net
The synthesis of chiral amines and related nitrogen-containing heterocycles is a key area where biocatalysis has made significant contributions. nih.gov Enzymes such as imine reductases (IREDs), amine dehydrogenases (AmDHs), and oxidases are particularly relevant. For a compound like this compound, an intramolecular asymmetric reductive amination of a suitable keto-amino precursor could be envisioned, catalyzed by an engineered IRED or AmDH.
Research has demonstrated the successful use of cyclohexylamine (B46788) oxidase (CHAO) from Brevibacterium oxidans for the deracemization of racemic 2-substituted tetrahydroquinolines (THQs), a structurally related class of compounds. researchgate.net Furthermore, directed evolution has been used to create muteins of CHAO and other enzymes with reversed or enhanced enantioselectivity, enabling access to specific enantiomers with high purity (up to 99% ee). researchgate.net For instance, engineered IREDs have been used to synthesize chiral N-substituted 1,2-amino alcohols with excellent stereoselectivity. researchgate.net The application of such engineered enzymes could provide a direct and highly efficient route to this compound.
Resolution Strategies for Enantiomeric Enrichment
Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org This is a crucial technique when direct asymmetric synthesis is not feasible or efficient. The most common industrial method involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.orglibretexts.org
Since diastereomers have different physical properties, they can be separated by conventional techniques such as fractional crystallization. libretexts.org After separation, the resolving agent is removed, yielding the purified enantiomers. For a basic compound like 2-methyl-2,3-dihydroquinolin-4(1H)-one, acidic resolving agents such as tartaric acid or its derivatives are commonly employed. wikipedia.orgnih.gov
A relevant study details the resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a close structural analog. nih.govresearchgate.net In this process, diastereomeric salts were formed by reacting the racemic compound with O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA). The differing solubilities of the resulting diastereomeric salts allowed for their separation. nih.gov This strategy, which relies on the careful selection of the resolving agent and solvent, is a well-established and scalable method for obtaining enantiomerically pure compounds. researchgate.net
Table 2: Common Chiral Resolving Agents
| Resolving Agent Type | Example | Target Compound Type |
|---|---|---|
| Chiral Acid | (+)-Tartaric acid, (-)-Malic acid, DPTTA | Racemic bases (e.g., amines) wikipedia.orgnih.gov |
| Chiral Base | (-)-Brucine, (R)-1-Phenylethylamine | Racemic acids (e.g., carboxylic acids) wikipedia.orglibretexts.org |
Green Chemistry Principles and Sustainable Synthesis of Dihydroquinolinones
The application of green chemistry principles to the synthesis of dihydroquinolinones aims to reduce environmental impact by using renewable feedstocks, minimizing waste, and improving energy efficiency. nih.gov This involves exploring alternative solvents, catalysts, and energy sources to replace conventional, often hazardous, methods. rsc.orgrsc.org
Deep Eutectic Solvents in Dihydroquinolinone Synthesis
Deep Eutectic Solvents (DESs) have gained significant attention as green and sustainable alternatives to traditional volatile organic solvents. mdpi.comresearchgate.net DESs are mixtures of a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea, malonic acid, tartaric acid). mdpi.comrsc.orgnih.gov They are often biodegradable, non-toxic, inexpensive, and can be recycled, making them highly attractive for green synthesis. researchgate.netnih.gov
In the synthesis of dihydroquinazolinones, a related class of compounds, DESs can act as both the solvent and the catalyst. mdpi.comrsc.org For example, a study found that a DES composed of choline chloride and malonic acid (1:1 molar ratio) effectively catalyzed the reaction between anilines and aldehydes to produce 2,3-dihydroquinazolin-4(1H)-ones in high yields (80-95%) over short reaction times. mdpi.com The DES could be recycled up to four times without a significant loss in activity. mdpi.com Another effective system utilized a mixture of L-(+)-tartaric acid and N,N'-dimethylurea. researchgate.net The eutectic mixture of choline chloride and zinc chloride has also been shown to be an efficient and recyclable catalyst for related multicomponent reactions. nih.gov
Table 3: Examples of Deep Eutectic Solvents in Dihydroquinazolinone Synthesis
| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio | Application | Yield | Reference |
|---|---|---|---|---|---|
| Choline Chloride | Malonic Acid | 1:1 | Synthesis of 2,3-dihydroquinazolin-4(1H)-ones | 94% | mdpi.com |
| Choline Chloride | Zinc Chloride | 1:2 | Povarov reaction to form isoindoloquinolines | 77% | nih.gov |
| Choline Chloride | L-(+)-Tartaric Acid | Not specified | Synthesis of quinazolinone derivatives | Good to Excellent | researchgate.netrsc.org |
Solvent-Free and Microwave-Assisted Approaches
Solvent-free and microwave-assisted synthetic methods are cornerstone techniques in green chemistry, offering reduced reaction times, lower energy consumption, and the elimination of hazardous organic solvents. researchgate.netnih.gov
Microwave irradiation can dramatically accelerate organic reactions, often leading to higher yields and cleaner products compared to conventional heating. nih.gov This technique has been successfully applied to the synthesis of various quinazoline (B50416) and quinazolinone derivatives. nih.govnih.govrsc.org For instance, the condensation of 2-aminobenzamide (B116534) with various aldehydes to form 2-aryl-2,3-dihydroquinazolin-4(1H)-ones has been efficiently carried out under microwave irradiation in the absence of a solvent. researchgate.net
Combining microwave heating with solvent-free conditions on a solid support represents a particularly eco-friendly approach. One study reported the cyclization of 2-aminochalcones to 2-aryl-2,3-dihydroquinolin-4(1H)-ones on silica (B1680970) gel impregnated with indium(III) chloride. organic-chemistry.orgnih.gov The reaction proceeded rapidly under microwave irradiation without any solvent, demonstrating a facile and efficient green methodology. nih.gov
Table 4: Examples of Green Synthesis Conditions for Dihydroquinolinone Derivatives
| Reactants | Conditions | Product Class | Yield | Reference |
|---|---|---|---|---|
| 2-Aminobenzamide, Aldehydes | Microwave, Solvent-free | 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones | Not specified | researchgate.net |
| 2-Aminochalcones | Microwave, Indium(III) chloride on Silica Gel | 2-Aryl-2,3-dihydroquinolin-4(1H)-ones | Good (69%) | nih.gov |
| 2-Aminobenzamide, Aldehydes | Lemon Juice, Concentrated Solar Radiation | 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones | Up to 97% | nih.gov |
Spectroscopic and Stereochemical Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. Through the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR techniques, the precise connectivity and spatial arrangement of atoms within (R)-2-Methyl-2,3-dihydroquinolin-4(1H)-one can be determined.
Application of 1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
The ¹H NMR spectrum of the parent scaffold, 2,3-dihydroquinolin-4(1H)-one, provides foundational information. Protons on the aromatic ring typically appear as multiplets in the downfield region, while the methylene (B1212753) protons at the C2 and C3 positions exhibit characteristic signals in the aliphatic region. For the 2-methyl substituted analog, the introduction of a methyl group and a chiral center at the C2 position leads to distinct changes in the spectrum.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon (C4) is typically observed in the downfield region around 195 ppm, while the carbons of the aromatic ring resonate between 115 and 150 ppm. The aliphatic carbons (C2 and C3) and the methyl carbon appear in the upfield region.
For the stereochemical assignment of the (R)-enantiomer, NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly valuable. This technique detects through-space interactions between protons that are in close proximity. In the context of this compound, NOESY can reveal spatial relationships between the methyl protons and the proton at the C2 position with protons on the dihydroquinolinone ring system, helping to confirm the relative stereochemistry.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted 2,3-dihydroquinolin-4(1H)-one Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 | Multiplet | ~50-60 |
| C3 | Multiplet | ~35-45 |
| C4 | - | ~190-200 |
| C4a | - | ~125-130 |
| C5-C8 | Multiplets (aromatic) | ~115-140 |
| C8a | - | ~145-155 |
| 2-CH₃ | Doublet | ~20-30 |
| N-H | Broad singlet | - |
Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions. The data presented is a general representation for this class of compounds.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electron Ionization (EI) MS can be employed.
Under EI-MS, the molecule is ionized, forming a molecular ion (M⁺˙) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. Subsequent fragmentation of the molecular ion provides a unique fingerprint that can aid in structural confirmation. Common fragmentation pathways for quinolinone derivatives often involve the loss of small neutral molecules or radicals. For 2-Methyl-2,3-dihydroquinolin-4(1H)-one, characteristic fragments may arise from the cleavage of the C2-C3 bond, loss of the methyl group, or rearrangements within the heterocyclic ring.
Table 2: Expected Fragmentation Pattern in the Mass Spectrum of 2-Methyl-2,3-dihydroquinolin-4(1H)-one
| m/z Value | Proposed Fragment |
| [M]⁺ | Molecular Ion |
| [M - CH₃]⁺ | Loss of a methyl radical |
| [M - CO]⁺ | Loss of carbon monoxide |
| [M - CH₃ - CO]⁺ | Sequential loss of methyl radical and carbon monoxide |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ketone group is typically observed in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the secondary amine in the dihydroquinolinone ring will appear as a band in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the methyl and methylene groups will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to bands in the 1450-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.
Table 3: Characteristic IR and Raman Absorption Bands for 2-Methyl-2,3-dihydroquinolin-4(1H)-one
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
| N-H stretch | 3200-3400 | 3200-3400 |
| Aromatic C-H stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H stretch | 2850-3000 | 2850-3000 |
| C=O stretch | 1650-1700 | 1650-1700 |
| Aromatic C=C stretch | 1450-1600 | 1450-1600 |
Chiroptical Methods for Absolute Configuration Determination
Chiroptical techniques are essential for determining the absolute configuration of chiral molecules like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light.
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound as a function of the wavelength of light. A plain ORD curve shows a gradual increase or decrease in rotation with decreasing wavelength. However, in the vicinity of an absorption band of a chromophore, an anomalous curve, known as a Cotton effect, is observed. The sign of the Cotton effect can be correlated with the absolute configuration of the stereocenter.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum consists of positive or negative peaks corresponding to the electronic transitions of the chromophores in the molecule. For this compound, the carbonyl group and the aromatic ring act as chromophores. The sign and intensity of the CD bands, particularly the n→π* transition of the carbonyl group, are highly sensitive to the stereochemistry at the C2 position. By comparing the experimental CD spectrum with theoretical calculations or with the spectra of related compounds of known absolute configuration, the (R) configuration can be unequivocally confirmed.
X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
To perform X-ray crystallography, a suitable single crystal of this compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. For a chiral molecule, crystallizing in a non-centrosymmetric space group allows for the determination of the absolute configuration using anomalous dispersion effects.
Table 4: Representative Crystallographic Data for a Substituted 2,3-dihydroquinolin-4(1H)-one Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 13.8912 (8) |
| b (Å) | 12.4572 (4) |
| c (Å) | 17.8617 (11) |
| V (ų) | 3090.9 (3) |
| Z | 8 |
Data for rac-2-(2-Chloro-6-methylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one. nih.govresearchgate.net
UV-Vis Spectroscopy for Electronic Transitions and Photophysical Properties
The electronic absorption characteristics of this compound and its analogs are determined by the chromophoric system comprising the benzene (B151609) ring fused to the α,β-unsaturated ketone moiety within the dihydroquinolinone core. The ultraviolet-visible (UV-Vis) spectrum of these compounds is typically characterized by electronic transitions originating from π and non-bonding (n) orbitals to anti-bonding π* orbitals.
The intense absorption band observed around 240 nm is characteristic of a π→π* transition, which is common for aromatic and conjugated systems. rsc.org The bands appearing at higher wavelengths, 321 nm and 334 nm, are also attributed to π→π* transitions, likely arising from the conjugated enone system within the heterocyclic ring. researchgate.net These transitions are generally of high intensity. In addition to these, a lower intensity n→π* transition, resulting from the excitation of a non-bonding electron from the carbonyl oxygen to a π* anti-bonding orbital, is expected. This transition is often observed as a shoulder on the longer wavelength side of the π→π* bands.
The photophysical properties, such as absorption and emission wavelengths, of quinolinone derivatives can be influenced by the solvent polarity, a phenomenon known as solvatochromism. Generally, for n→π* transitions, an increase in solvent polarity leads to a hypsochromic (blue) shift, moving the absorption to a shorter wavelength. Conversely, π→π* transitions typically exhibit a bathochromic (red) shift to longer wavelengths with increasing solvent polarity.
Detailed research on various quinoline (B57606) and quinolinone derivatives supports these general observations. For example, studies on other quinoline derivatives have identified absorption bands in the 230-320 nm range, assigning them to π,π* transitions, which shift to longer wavelengths in polar solvents. Weaker n,π* transitions are also noted in the 320-450 nm range and are less affected by solvent polarity. rsc.org
Below is a data table summarizing the UV-Vis absorption data for a structurally similar compound, which serves as a reference for the expected spectroscopic behavior of this compound.
| Compound | Solvent | λmax (nm) | Reference |
| 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl) propanoic acid | Methanol (B129727) | 240 ± 2 | researchgate.net |
| 321 ± 2 | researchgate.net | ||
| 334 ± 2 | researchgate.net |
This table illustrates the characteristic absorption maxima for a closely related quinolinone derivative, providing insight into the electronic transitions of this class of compounds.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to understand the electronic structure and reactivity of molecular systems. nih.gov DFT calculations are pivotal in elucidating mechanisms of action, predicting biological activity, and guiding the rational design of novel dihydroquinolin-4(1H)-one derivatives. nih.gov These methods provide valuable insights into the electronic structure, stability, and reactivity of these compounds, enabling researchers to predict their behavior. nih.gov For quinoline (B57606) derivatives, DFT has been successfully used to optimize molecular geometries, calculate vibrational frequencies, and determine various reactivity descriptors. nih.govnih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.comacadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govacadpubl.eu A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and easily polarizable molecule. nih.govnih.gov
In studies of various dihydroquinolin-4(1H)-one derivatives, FMO analysis has been used to predict their relative stability and reactivity. For instance, calculations on three different derivatives revealed a direct correlation between the HOMO-LUMO gap and kinetic stability. nih.gov
Table 1: FMO Properties of Selected Dihydroquinolin-4(1H)-one Derivatives Note: The data below pertains to derivatives of the core quinolinone structure, not (R)-2-Methyl-2,3-dihydroquinolin-4(1H)-one itself.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Stability Ranking |
|---|---|---|---|---|
| PNBDQ | -7.957 | -4.019 | 3.938 | Least Stable |
| PNCDQ | -7.923 | -3.951 | 3.972 | Moderately Stable |
| MNBDQ | -8.003 | -3.812 | 4.191 | Most Stable |
Data sourced from a study on potential biodiesel additives. nih.gov
FMO analysis also helps in understanding reaction mechanisms. By examining the symmetry and energy of the frontier orbitals of reactants, chemists can predict the feasibility and stereochemical outcomes of reactions, such as in pericyclic reactions. numberanalytics.com
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dechemrxiv.org The MEP map illustrates the electrostatic potential on the surface of a molecule, typically using a color-coded scheme. uni-muenchen.dewolfram.com Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are favorable sites for nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas denote regions of neutral or near-neutral potential. researchgate.netresearchgate.net
For dihydroquinolin-4(1H)-one derivatives, MEP maps reveal specific reactive sites. In a study of three related compounds, the MEP surfaces showed that the regions near oxygen atoms have a higher electrophilic character, while the aromatic rings exhibit nucleophilic character. scielo.br The change of substituents on the quinolinone core can cause considerable changes in the MEP values, indicating shifts in the molecule's reactive sites. nih.gov For example, the positions of nitro groups or halogen atoms can significantly alter the electrostatic potential on the aromatic rings and near the carbonyl group. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net
DFT calculations are widely used to simulate and predict spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound. In studies of novel 4(1H)-quinolinones, calculated IR spectra showed good agreement with experimental values, aiding in the vibrational assignment of key functional groups. scielo.brscielo.br Similarly, DFT has been employed to compute the ¹H and ¹³C NMR chemical shifts of quinoline derivatives, which align well with experimental findings. nih.gov This predictive capability is a significant tool for the structural elucidation of new compounds in the quinolinone family.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt through the rotation of its single bonds. fiveable.me Understanding the preferred conformations of a molecule is essential as its shape directly influences its biological activity and interactions with molecular targets. fiveable.me For the dihydroquinolin-4(1H)-one scaffold, computational methods are used to determine the most stable conformations. In energy-minimized structures of related tetrahydroisoquinolines, the six-membered heterocyclic ring was found to prefer a half-chair conformation. psu.edu
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. youtube.com By simulating the movements of atoms and molecules, MD can reveal information about the stability of different conformations and the transitions between them. For example, MD simulations of 2,3-dihydroquinazolin-4(1H)-one derivatives complexed with biological targets have been used to assess the stability of the ligand-protein interactions over time. mdpi.com These simulations are crucial for understanding how a molecule like this compound might behave in a biological environment.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using DFT, is an invaluable tool for elucidating the mechanisms of chemical reactions. By calculating the energy of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and determine the most likely pathway.
For instance, in a study on the methylation of a 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, DFT calculations of the corresponding anion's geometry and electronic structure were used to theoretically interpret the experimentally observed regioselectivity of the reaction. mdpi.com The calculations helped explain why methylation occurred preferentially at certain positions (O- vs. N-alkylation), providing a deeper understanding of the reaction's outcome. mdpi.com This approach can be applied to predict the reactivity and potential reaction pathways for this compound in various synthetic transformations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biochemical Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are instrumental in drug discovery for predicting the activity of new, unsynthesized compounds and guiding the design of more potent analogues. nih.govnih.gov
In a study focused on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, various linear and non-linear QSAR models were developed using machine learning methods. nih.gov These models used molecular descriptors (numerical representations of a molecule's physicochemical properties) to correlate the structure of the quinoline derivatives with their inhibitory activity. nih.gov
Table 2: Example of a QSAR Model for Quinoline Derivatives Note: The data below pertains to a QSAR model developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, not this compound.
| Model Type | Descriptors | R² (Coefficient of Determination) | RMSE (Root Mean Squared Error) |
|---|---|---|---|
| Gradient Boosting (CatBoost) | 1 (unspecified 2D/3D descriptor) | 0.95 | 0.283 |
Data sourced from a QSAR study on P-glycoprotein inhibitors. nih.gov
The high predictive quality of the developed model (R² = 95%) demonstrated a strong correlation between the molecular structure and biological activity, suggesting that such models can be effectively used to design new quinoline derivatives with enhanced pharmacological properties. nih.gov This methodology could be applied to a series of this compound analogues to predict their activities against various biochemical targets.
Biological and Biochemical Research Insights: Mechanistic Investigations
Dihydroquinolinone Scaffold as a Privileged Structure in Chemical Biology
The dihydroquinolinone core is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry and chemical biology. It is often referred to as a "privileged structure," a concept introduced to describe molecular frameworks that can bind to multiple, often unrelated, biological targets with high affinity. nih.govnih.govrsc.orgresearchgate.net This versatility makes the dihydroquinolinone scaffold a valuable starting point for the design and discovery of new therapeutic agents. nih.govrsc.org
The 3,4-dihydro-2(1H)-quinolinone (also known as 2-oxo-1,2,3,4-tetrahydroquinoline or 2O-THQ) bicyclic system is a core component in numerous natural products and synthetic compounds that exhibit a wide range of biological activities. bohrium.comtandfonline.comnih.gov These activities include anticancer, antibacterial, anti-inflammatory, and antiviral properties. bohrium.commdpi.com The structural features of the dihydroquinolinone ring system allow for diverse substitutions, enabling medicinal chemists to fine-tune its pharmacological profile and develop derivatives with specificity for various receptors and enzymes. nih.govresearchgate.net The importance of this skeleton has spurred the development of numerous synthetic strategies to create libraries of these compounds for biological screening. mdpi.comzenodo.org For instance, the quinoline (B57606) structure, a close relative, is found in drugs with antimalarial, anticancer, and anti-inflammatory effects, highlighting the broad utility of this chemical class. nih.gov The ability of this scaffold to serve as a template for developing modulators for different receptors and enzymes underscores its privileged status in drug discovery. nih.gov
Mechanistic Studies of Enzyme Inhibition by Dihydroquinolinone Derivatives
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org The dihydroquinolinone scaffold has been successfully utilized to develop inhibitors for several classes of enzymes, demonstrating its broad applicability in targeting enzymatic processes. Mechanistic studies, including kinetic analyses and structural biology, have provided insights into how these compounds exert their inhibitory effects, often by competing with the natural substrate for the enzyme's active site or by binding to an allosteric site. wikipedia.orglibretexts.org
The p38 mitogen-activated protein (MAP) kinases are serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and stress. researchgate.netuni-tuebingen.de As such, they are significant targets for developing anti-inflammatory drugs. Dihydroquinolinone derivatives have been synthesized and identified as potent inhibitors of p38 MAP kinase. researchgate.netnih.gov
Research has shown that modifications to the dihydroquinolinone pharmacophore can significantly influence inhibitory activity. For example, replacing the dihydroquinolinone core with a quinolinone structure was found to enhance p38 inhibitory potency. researchgate.netnih.gov Structure-activity relationship (SAR) studies have explored various substitutions on the dihydroquinolinone ring. C-7 substitutions with amino acid side chains, for instance, led to a series of highly potent compounds in p38 enzyme assays. nih.gov Optimization of substituents at different positions on related scaffolds, such as dihydroquinazolinones, has resulted in compounds with excellent suppression of TNF-α production in lipopolysaccharide (LPS)-stimulated human whole blood, a key downstream effect of p38 inhibition. nih.gov
| Compound Class | Target | Key Findings | Reference |
| Dihydroquinolinones | p38 MAP Kinase | Modifications at the C-7 position with amino acid side chains led to potent inhibitors. | nih.gov |
| Dihydroquinazolinones | p38α MAP Kinase | Optimization of C-5 and C-7 substituents resulted in an inhibitor with an IC50 of 10 nM for TNF-α suppression. | nih.gov |
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govaustinpublishinggroup.com In silico studies have explored the potential of dihydroquinolinone and related quinoline derivatives as inhibitors of this enzyme.
A study involving the synthesis of 3-(hydroxymethyl)-2-phenyl-2,3-dihydroquinolin-4(1H)-one showed, through computational docking analysis, that the compound has a strong binding affinity for the active site of the COVID-19 main protease. nih.gov Similarly, other research on quinoline derivatives demonstrated favorable docking scores against both the monomer and dimer forms of the 3C-like protease. austinpublishinggroup.com Quinoxalino[2,1-b]quinazolin-12-one derivatives, which contain a related heterocyclic system, have also been designed and evaluated through molecular docking and dynamic simulations. These in silico analyses suggest that the compounds establish stable binding within the enzyme's active site, primarily through hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net One p-tolylamino-substituted derivative was identified as a particularly promising inhibitor in these computational models, warranting further in vitro and in vivo investigation. nih.govrsc.org
| Compound | Target | Method | Key Findings | Reference |
| 3-(hydroxymethyl)-2-phenyl-2,3-dihydroquinolin-4(1H)-one | COVID-19 Main Protease | In-silico docking | Demonstrated high binding energy and affinity for the N3 binding site. | nih.gov |
| Quinoxalino[2,1-b]quinazolin-12-one derivatives | SARS-CoV-2 Main Protease | In-silico docking and simulation | Stable binding interactions observed in the enzyme's active site. | nih.govresearchgate.net |
Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. eurjchem.com Inhibiting this enzyme can delay carbohydrate digestion and lower post-meal blood glucose levels, making it a key therapeutic strategy for managing type 2 diabetes mellitus. eurjchem.comnih.gov
Several studies have reported on quinoline and quinazolinone derivatives as potent α-glucosidase inhibitors. nih.govresearchgate.net For example, a series of 4-hydroxyquinoline-based hydrazones showed moderate to good inhibitory activity against α-glucosidase, with some derivatives exhibiting greater potency than the standard drug, acarbose (B1664774). nih.gov Kinetic studies revealed that the most active compounds in this series acted as competitive inhibitors. nih.gov Similarly, certain quinazolinone derivatives, such as 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ), were found to be potent, reversible, and non-competitive inhibitors of α-glucosidase. nih.gov Another study on indolo[1,2-b]isoquinoline derivatives identified compounds with IC50 values significantly lower than acarbose, with kinetic analysis indicating a mixed-type reversible inhibition. mdpi.com
| Compound Class/Derivative | IC50 Value | Inhibition Mode | Reference |
| 4-hydroxyquinolinone-hydrazones | 93.5 ± 0.6 to 575.6 ± 0.4 µM | Competitive | nih.gov |
| Quinoline–oxadiazole Schiff bases | 2.60 to 102.12 μM | Not specified | researchgate.net |
| 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | 12.5 ± 0.1 μM | Non-competitive | nih.gov |
| 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) | 15.6 ± 0.2 μM | Non-competitive | nih.gov |
| Indolo[1,2-b]isoquinoline derivative 11 | 3.44 ± 0.36 µM | Mixed-type | mdpi.com |
Standard drug acarbose IC50 values were reported as 752.0 ± 2.0 µM nih.gov, 38.25 ± 0.12 µM researchgate.net, and 640.57 ± 5.13 μM mdpi.com in the respective studies.
Factor Xa (FXa) and Factor XIa (FXIa) are serine proteases that play crucial roles in the blood coagulation cascade. mdpi.comfrontiersin.org They are attractive targets for the development of anticoagulant drugs to treat and prevent thrombotic disorders. nih.govbohrium.com Derivatives based on the quinolinone scaffold have been investigated as inhibitors of these factors.
In one study, hybrid derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one were synthesized and evaluated for their activity against FXa and FXIa. mdpi.comnih.gov In vitro testing showed that several of these compounds could inhibit both coagulation factors, while others were selective for FXIa. mdpi.com The most potent inhibitor of FXa had an IC50 value of 3.68 μM, and the best FXIa inhibitor had an IC50 of 2 μM. mdpi.comnih.gov Another series of tetrahydroquinoline (THQ) derivatives was also identified as potent and selective FXIa inhibitors, demonstrating efficacy in animal thrombosis models without significantly increasing bleeding times. bohrium.comresearchgate.net
| Compound Class | Target | Best IC50 Value | Reference |
| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives | Factor Xa | 3.68 μM | mdpi.comnih.gov |
| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives | Factor XIa | 2 μM | mdpi.comnih.gov |
Modulation of Receptor Binding and Activity (In Vitro Studies)
Beyond enzyme inhibition, dihydroquinolinone derivatives have been investigated for their ability to modulate the activity of various cell surface and intracellular receptors. These in vitro studies are crucial for understanding the mechanism of action and for identifying lead compounds for a range of diseases.
A series of novel 3,4-dihydroquinolin-2(1H)-one derivatives, structurally related to the antipsychotic drug aripiprazole, were synthesized and evaluated as potential modulators of the dopamine (B1211576) D2 receptor (D2R). nih.govnih.gov One compound, 5e , exhibited the highest affinity for the D2R among the synthesized compounds and showed a low cytotoxicity profile. nih.gov In another area, 3,4-dihydro-2(1H)-quinolinone derivatives have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme target for Parkinson's disease. The most potent compound, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, had an IC50 value of 2.9 nM with over 2750-fold selectivity for MAO-B over MAO-A. nih.gov
Quinoline derivatives have also been developed as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.net In a study aimed at finding selective α7 nAChR compounds, several quinoline derivatives were synthesized. One compound showed over 10-fold selectivity for the α7 subtype with a Ki of approximately 100 nM. nih.gov Functional assays revealed that some of these compounds acted as antagonists at the α4β2 nAChR, while others were agonists at the human α7 nAChR with EC50 values in the low micromolar range. nih.gov Additionally, quinoline derivatives have been discovered to be selective and potent noncompetitive antagonists of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), with one lead compound showing an antagonist potency of 0.5 nM for the human receptor. nih.gov
| Compound Class/Derivative | Target Receptor | Activity | Potency (Ki, IC50, or EC50) | Reference |
| 3,4-dihydroquinolin-2(1H)-one derivative 5e | Dopamine D2 Receptor | Modulator | High affinity (specific value not stated) | nih.govnih.gov |
| 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | Monoamine Oxidase B | Inhibitor | IC50 = 2.9 nM | nih.gov |
| Azabicyclic quinoline derivative 11 | α7 Nicotinic Receptor | Agonist | Ki ~100 nM; EC50 = 1.0-1.6 µM | nih.gov |
| Pyranoquinoline derivative cis-64a | mGlu1 Receptor | Antagonist | IC50 = 0.5 nM (human) | nih.gov |
| Tetrahydroquinoline derivative 2 | GPER | Antiproliferative | IC50 = 25-50 µM (breast cancer cells) | eurekaselect.com |
Interactions with G-Protein Coupled Receptors (GPCRs)
G-Protein Coupled Receptors (GPCRs) constitute a vast and diverse family of transmembrane proteins that are integral to cellular signaling. nih.govnih.govyoutube.com They are the intended targets for a substantial percentage of all modern pharmaceuticals due to their critical roles in physiology and disease. nih.govyoutube.com The binding of a ligand to a GPCR typically triggers a conformational change, leading to the activation of intracellular G-proteins and the subsequent production of second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP). nih.govbiorxiv.orgyoutube.com While the 2,3-dihydroquinolin-4(1H)-one core is a structural component of molecules designed to target various receptors, specific and comprehensive data on the direct interaction of (R)-2-Methyl-2,3-dihydroquinolin-4(1H)-one with a broad spectrum of GPCRs is not extensively documented in publicly available scientific literature. Research has predominantly centered on more complex derivatives tailored for high affinity and selectivity at specific GPCR subtypes.
Binding to Sigma Receptors (e.g., Sigma-1 Receptor Antagonism)
The 3,4-dihydro-2(1H)-quinolinone framework has been identified as a privileged scaffold for crafting potent and selective antagonists of the sigma-1 (σ₁) receptor. nih.govresearchgate.net The σ₁ receptor is an intracellular chaperone protein located at the endoplasmic reticulum, which is implicated in a variety of neurological and psychiatric conditions, making it a key target for the development of novel analgesics and therapeutics. nih.govnih.gov Research into derivatives of this scaffold has yielded compounds with high affinity. For example, a study focusing on the 3,4-dihydro-2(1H)-quinolinone core led to the discovery of a potent σ₁ receptor antagonist, which demonstrated significant antinociceptive effects in animal models of pain. nih.gov This particular derivative, 7-(3-(piperidin-1-yl)propoxy)-1-(4-fluorobenzyl)-3,4-dihydro-2(1H)-quinolinone, was shown to have a binding affinity (Kᵢ) of 1.22 nM for the σ₁ receptor and a selectivity of over 1000-fold against the σ₂ subtype. nih.gov This underscores the potential of the quinolinone scaffold, although specific binding affinities for this compound at sigma receptors have not been detailed in these key studies.
Table 1: Sigma Receptor Binding Affinity of a Representative 3,4-Dihydro-2(1H)-quinolinone Derivative
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity (σ₂/σ₁) |
|---|---|---|---|
| 7-(3-(piperidin-1-yl)propoxy)-1-(4-fluorobenzyl)-3,4-dihydro-2(1H)-quinolinone | Sigma-1 (σ₁) | 1.22 | 1066-fold |
Data sourced from a study on 3,4-dihydro-2(1H)-quinolinone derivatives as potential analgesics. nih.gov
Modulation of Serotonin (B10506) Receptors (e.g., 5-HT₁ₐ Receptor Affinity)
The 5-HT₁ₐ receptor, a member of the serotonin receptor family, is a crucial target in the treatment of anxiety and depressive disorders. nih.gov High-affinity ligands for this receptor often incorporate an arylpiperazine motif. semanticscholar.org While the 2,3-dihydroquinolin-4(1H)-one core is not a classic pharmacophore for serotonin receptors, related heterocyclic systems have been successfully utilized. For instance, a methylated indanone derivative, 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one, was found to possess sub-nanomolar affinity for the 5-HT₁ₐ receptor. nih.gov This finding suggests that a methylated heterocyclic core can be a component of highly potent ligands when combined with other essential pharmacophoric features. However, direct quantitative data on the binding of this compound to 5-HT₁ₐ or other serotonin receptors is not prominently featured in the current body of literature.
Table 2: 5-HT₁ₐ Receptor Affinity of a Structurally Related Methylated Indanone Derivative
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) |
|---|---|---|
| 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 5-HT₁ₐ | 0.74 |
Data from a study on dual 5-HT₁ₐ and 5-HT₇ receptor ligands. nih.gov
Interaction with ATAD2 Bromodomain
The bromodomain of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2) functions as an epigenetic "reader" of acetylated histone marks and has emerged as a compelling therapeutic target in oncology. rsc.orgnih.govtees.ac.uk Fragment-based drug discovery is a key strategy employed to identify small-molecule ligands for the ATAD2 bromodomain. rsc.orgnih.gov This technique screens for low-molecular-weight compounds that can effectively bind to the acetyl-lysine binding site. rsc.org Although numerous fragment hits have been identified through such campaigns, the specific binding characteristics or inclusion of this compound in these screens has not been explicitly reported. The development of potent and selective chemical probes for the ATAD2 bromodomain remains a critical goal for validating its role in cancer pathophysiology. tees.ac.uk
Beta-Adrenergic Receptor Interactions
Beta-adrenergic receptors (β-ARs) are a class of GPCRs that mediate the body's response to the catecholamines epinephrine (B1671497) and norepinephrine. biorxiv.orgresearchgate.netnih.gov These receptors, which include the β₁, β₂, and β₃ subtypes, are important targets for drugs used to treat cardiovascular and respiratory conditions. nih.govmdpi.com The interaction of ligands with β-ARs is often stereospecific, a phenomenon where one enantiomer of a chiral drug binds with much higher affinity than the other. researchgate.net This stereoselectivity is frequently driven by specific hydrogen bonding interactions with the receptor. researchgate.net Although complex molecules incorporating a dihydroquinolinone moiety have been developed as β₂-agonists, specific data detailing the direct binding or functional activity of the simpler this compound at any of the β-adrenergic receptor subtypes is not available in the reviewed scientific literature.
Structure-Activity Relationship (SAR) Studies for Biochemical Targets
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how a molecule's chemical structure influences its biological activity. For the 2,3-dihydroquinolin-4(1H)-one scaffold, SAR investigations have primarily focused on derivatives with substitutions at various positions to optimize potency and selectivity for specific targets.
For sigma-1 receptor antagonists, derivatization of the quinolinone core at the N1-position with moieties like a fluorobenzyl group and at the C7-position with a basic side chain has proven effective for achieving high affinity. nih.govresearchgate.net In the context of anticancer activity, studies on the related 2,3-dihydroquinazolin-4(1H)-one scaffold have shown that the substituent at the 2-position plays a critical role in cytotoxicity, with aromatic groups often conferring higher potency. nih.gov The structural versatility of dihydroquinolin-4(1H)-one derivatives makes them an attractive starting point for the development of new therapeutic agents. nih.gov However, a comprehensive SAR study that isolates the specific contribution of the (R)-methyl group at the C2-position of 2,3-dihydroquinolin-4(1H)-one across a range of biochemical targets is not yet available.
Applications in Chemical Biology as Probes and Molecular Tools
Chemical probes are indispensable tools in chemical biology for the functional interrogation of proteins in their native cellular environment. An ideal probe is characterized by high potency, selectivity, and cell permeability. The scientific community has recognized a clear need for such tools to explore the biology of targets like the ATAD2 bromodomain. rsc.orgtees.ac.uk The utility of this compound as a chemical probe would be contingent on it demonstrating potent and selective activity against a specific biological target. To date, its application in this context has not been reported. The broader dihydroquinolinone scaffold has, however, demonstrated its utility as a versatile synthetic intermediate in the total synthesis of natural products and other functional molecules. nih.govmdpi.com
Development of Fluorescent Probes
The development of fluorescent probes from the this compound scaffold is grounded in the fluorescent properties inherent to the quinolinone core. The emission characteristics of such probes can be finely tuned through strategic chemical modifications.
The 2,3-dihydroquinazolin-4(1H)-one scaffold, a close structural analog, has been successfully employed in the creation of fluorescent probes. For instance, certain 2-aryl substituted dihydroquinazolinones have been utilized as selective fluorescent sensors for metal ions like Cu²⁺. nih.gov The fundamental photophysical properties of the quinolinone ring system, including its capacity for fluorescence, provide a solid starting point for probe design. nih.govresearchgate.netresearchwithrutgers.com Research on various quinoline and quinolone derivatives has demonstrated that modifications to the core structure can significantly alter their absorption and emission spectra. nih.govresearchgate.netmdpi.com
For this compound, the introduction of auxochromes (e.g., -OH, -NH₂) or fluorophores at various positions on the aromatic ring could modulate the fluorescence quantum yield and shift the emission wavelength. The inherent chirality of the molecule could lead to enantioselective recognition of biological targets, potentially resulting in a differential fluorescent response upon binding.
Table 1: Potential Modifications of the this compound Scaffold for Fluorescent Probe Development
| Modification Site | Potential Functional Group | Expected Impact on Fluorescent Properties |
| Aromatic Ring | Electron-donating groups (-OH, -NH₂) | Increase fluorescence quantum yield, potential for solvatochromism |
| Aromatic Ring | Electron-withdrawing groups (-NO₂, -CN) | Quench fluorescence (turn-off probe), potential for sensing specific analytes |
| Nitrogen at position 1 | Linker to another fluorophore | Development of FRET-based probes |
| Methyl group at C2 | Replacement with other alkyl or aryl groups | Fine-tuning of steric interactions and binding affinity |
The synthesis of such probes would involve the functionalization of the core this compound molecule. Various synthetic strategies have been developed for the functionalization of quinolinone and related heterocyclic systems, which could be adapted for this purpose. rsc.org
Affinity Labels for Target Identification
Affinity labeling is a powerful technique to identify the biological targets of a small molecule. This approach involves the introduction of a reactive group onto the molecule of interest, which can form a covalent bond with its biological target upon binding. The stereochemistry of this compound makes it an attractive scaffold for creating highly specific affinity labels.
The conversion of the this compound scaffold into an affinity label would necessitate the incorporation of a photoreactive or a chemically reactive moiety. Photoreactive groups, such as aryl azides, diazirines, or benzophenones, are inert until activated by UV light, at which point they form highly reactive species that can covalently crosslink with nearby amino acid residues of a target protein. nih.gov
Alternatively, chemically reactive groups, often referred to as "warheads," can be incorporated. These are typically electrophilic groups that can react with nucleophilic residues (e.g., cysteine, lysine, serine) within the binding site of a target protein. The synthesis of quinoline and quinolone derivatives bearing reactive functionalities suitable for covalent modification of biomolecules has been reported, demonstrating the chemical feasibility of this approach. nih.govresearchgate.netresearchwithrutgers.commdpi.com
Table 2: Potential Reactive Groups for Affinity Labeling based on the this compound Scaffold
| Type of Reactive Group | Example | Mechanism of Action |
| Photoreactive | Aryl azide | Forms a highly reactive nitrene upon photolysis, which can insert into C-H or N-H bonds. |
| Photoreactive | Benzophenone | Forms a triplet diradical upon UV irradiation that can abstract a hydrogen atom to form a covalent bond. |
| Chemically Reactive | Acrylamide | Undergoes Michael addition with nucleophilic residues like cysteine. |
| Chemically Reactive | Epoxide | Can be attacked by nucleophilic amino acid side chains. |
The chiral nature of this compound would be a critical determinant of the specificity of the resulting affinity label. An enantiomerically pure probe would be expected to exhibit stereoselective binding to its target, leading to more precise and reliable identification of the interacting proteins. This is particularly important for targets that have well-defined chiral binding pockets.
Advanced Applications and Potential Non Biological Utilities
Use as Chiral Building Blocks in Asymmetric Synthesis
The primary advanced application of (R)-2-Methyl-2,3-dihydroquinolin-4(1H)-one and its derivatives lies in their use as chiral building blocks. In asymmetric synthesis, a chiral building block is a pre-existing enantiomerically pure or enriched compound that is incorporated into a larger molecule, thereby transferring its stereochemical information to the final product. The 2,3-dihydroquinolin-4(1H)-one framework is valuable in this context as it provides a rigid, stereochemically defined core that can be further elaborated.
Detailed research has demonstrated the successful generation of enantiomerically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones through methods like kinetic resolution. rsc.org A study on the rhodium-catalyzed asymmetric transfer hydrogenation of racemic 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives showcases this utility. rsc.org In this process, one enantiomer of the racemic starting material is selectively reduced to the corresponding alcohol, leaving the other enantiomer of the ketone unreacted and thus "resolved."
This method yields two valuable chiral products from a single racemic starting material:
Enantiomerically Enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones : The unreacted ketone, analogous to this compound, is obtained with high levels of enantiomeric excess (up to >99% ee). rsc.org
Enantiomerically Enriched 2-aryl-tetrahydro-4-quinolols : The reduced alcohol product is also produced with high enantiomeric purity (up to >99% ee). rsc.org
The high selectivity factor (up to 1057) indicates a significant difference in the reaction rates for the two enantiomers, making this a highly efficient resolution process. rsc.org These separated, optically active quinolinone and quinolol products are considered valuable building blocks for further synthetic transformations, particularly in the development of new chemical entities for various therapeutic areas. rsc.orgnih.gov
Table 1: Results of Kinetic Resolution of 2-Aryl-2,3-dihydroquinolin-4(1H)-one Derivatives rsc.org
| Substrate (Aryl Group) | Product (Ketone) Enantiomeric Excess (% ee) | Product (Alcohol) Enantiomeric Excess (% ee) | Selectivity Factor (s) |
| Phenyl | >99 | 99 | 1057 |
| 4-Methylphenyl | >99 | 98 | 290 |
| 4-Methoxyphenyl | >99 | 98 | 321 |
| 4-Chlorophenyl | >99 | 98 | 363 |
| 2-Naphthyl | >99 | 98 | 425 |
Catalytic Applications as Chiral Ligands or Organocatalysts
A thorough review of scientific literature did not yield specific examples of this compound or its direct derivatives being employed as chiral ligands for metal-catalyzed reactions or as organocatalysts. While the synthesis of the dihydroquinolinone core is often achieved using various catalysts, the resulting compound itself has not been reported to possess catalytic activity in these domains. acs.orgorganic-chemistry.org Research in this area appears to be limited or not publicly documented.
Photophysical Properties and Applications in Materials Science
Investigations into the specific photophysical properties (such as absorption, fluorescence, or phosphorescence) of this compound for applications in materials science are not extensively reported in the available literature. While related heterocyclic systems, such as dihydroquinazolinones, have been studied for their fluorescence and intramolecular charge transfer characteristics, similar detailed studies for the dihydroquinolinone scaffold are not readily found. researchgate.net
Consistent with the lack of data on its fundamental photophysical properties, there are no specific reports on the application of this compound in optoelectronic devices such as organic light-emitting diodes (OLEDs) or sensors. The development of materials for such devices requires specific electronic and photophysical characteristics that have not yet been documented for this particular compound.
Future Research Directions and Emerging Methodologies
Development of Novel and More Efficient Stereoselective Synthetic Pathways
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery. While various methods exist for the synthesis of the dihydroquinolinone core, the development of more efficient and highly stereoselective pathways for specific isomers like the (R)-2-methyl derivative remains a key research area. organic-chemistry.orgnih.gov
Future efforts are likely to focus on several key areas:
Asymmetric Catalysis: The use of chiral catalysts, such as metal complexes with chiral ligands, is a powerful strategy for controlling stereochemistry. Research into novel palladium-based catalysts with chiral biaryl imidazo[1,5-a]pyridine (B1214698) carbene ligands has shown promise for the enantioselective synthesis of related dihydroquinolin-2-ones, achieving high yields and enantioselectivities. organic-chemistry.org Applying similar advanced catalyst systems to the synthesis of 4-quinolones is a logical next step.
Organocatalysis: Chiral organocatalysts offer a metal-free alternative for asymmetric synthesis, which can be advantageous in reducing metal contamination in the final product. Developing organocatalytic domino reactions that can construct the chiral dihydroquinolinone skeleton in a single, efficient operation from simple precursors is a highly desirable goal.
Biocatalysis: The use of enzymes (biocatalysts) offers unparalleled stereoselectivity under mild reaction conditions. The exploration of novel enzymes or the engineering of existing ones to specifically produce (R)-2-Methyl-2,3-dihydroquinolin-4(1H)-one could provide a green and highly efficient synthetic route.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Metal Catalysis | High efficiency, broad substrate scope, high enantioselectivity. organic-chemistry.org | Development of novel chiral ligands and earth-abundant metal catalysts. |
| Asymmetric Organocatalysis | Metal-free, environmentally friendly, mimics enzymatic processes. | Design of new chiral catalysts for domino or cascade reactions. nih.gov |
| Biocatalysis | Exceptional stereoselectivity, mild reaction conditions, green chemistry. | Enzyme screening and protein engineering for specific substrate recognition. |
Exploration of Undiscovered Chemical Reactivity and Transformations
The 2,3-dihydroquinolin-4(1H)-one core possesses multiple reactive sites, including the carbonyl group, the N-H bond, the α-methylene group, and the aromatic ring. While many transformations have been reported, there is significant potential for discovering new reactions. mdpi.comscispace.com
Future research could explore:
Novel C-H Functionalization: Direct functionalization of the C-H bonds on the heterocyclic or aromatic rings offers a highly atom-economical way to create new derivatives. Developing new catalytic systems for the selective C-H activation at specific positions would open up new avenues for structural diversification.
Radical-Mediated Reactions: Free radical chemistry has seen a resurgence in organic synthesis. mdpi.com Investigating novel radical-initiated cyclizations and additions could lead to the synthesis of complex polycyclic structures incorporating the dihydroquinolinone motif. researchgate.net For instance, photoredox catalysis could be employed to generate radicals under mild conditions, enabling transformations that are not possible with traditional methods.
Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot (domino or cascade reactions) is a powerful strategy for increasing synthetic efficiency. nih.gov Developing new cascade sequences starting from this compound could rapidly generate libraries of complex and diverse molecules for biological screening.
Integration of Artificial Intelligence and Machine Learning in Dihydroquinolinone Research
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of chemical research and drug discovery. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability. fnasjournals.commdpi.com
Key applications in the context of this compound include:
Predictive Modeling: ML models can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of new, virtual dihydroquinolinone derivatives. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.
Reaction Optimization and Prediction: AI can predict the outcomes of chemical reactions, suggest optimal reaction conditions (e.g., catalyst, solvent, temperature), and even propose novel synthetic pathways. arxiv.org This can accelerate the development of more efficient syntheses as described in section 8.1.
De Novo Drug Design: Deep learning models can generate entirely new molecular structures based on a desired set of properties. These generative models could design novel dihydroquinolinone derivatives with enhanced activity against specific biological targets.
| AI/ML Application | Objective | Potential Impact |
| Predictive Modeling | Forecast bioactivity and toxicity of virtual compounds. nih.gov | Prioritize synthesis, reduce late-stage failures. |
| Reaction Optimization | Predict optimal conditions and outcomes for synthesis. arxiv.org | Accelerate development of efficient synthetic routes. |
| De Novo Design | Generate novel dihydroquinolinone structures for specific targets. | Expand chemical space and discover novel drug candidates. |
Expanding the Scope of Biochemical Target Identification and Mechanistic Studies
While dihydroquinolinone derivatives are known to possess a range of biological activities, including anticancer and antimicrobial properties, the specific molecular targets and mechanisms of action are often not fully understood. nih.govresearchgate.netbohrium.com Future research must focus on elucidating these fundamental biological interactions.
Advanced Target Identification: Techniques like network pharmacology can predict potential protein targets by analyzing complex biological networks. mdpi.com These in silico predictions can then be validated experimentally using methods like cellular thermal shift assays (CETSA) and affinity-based protein profiling.
Mechanism of Action (MoA) Studies: Once a target is identified, detailed MoA studies are crucial. This involves a combination of biochemical assays, structural biology (e.g., X-ray crystallography to see how the compound binds to its target protein), and cell-based assays to understand the downstream effects of target engagement.
Exploring New Therapeutic Areas: The structural diversity of dihydroquinolinones suggests they may have utility beyond their currently known activities. nih.govresearchgate.net Systematic screening of this compound and its derivatives against a broad range of biological targets could uncover novel therapeutic applications, for instance in neurodegenerative diseases or metabolic disorders.
Advances in Analytical Methodologies for Complex Dihydroquinolinone Analysis
As research into the synthesis and biological activity of this compound expands, the need for sophisticated analytical techniques to characterize these compounds and their behavior in complex biological systems becomes critical. ijpsjournal.com
Future directions in analytical chemistry will play a vital role:
High-Throughput Analysis: The screening of large compound libraries requires fast and reliable analytical methods. Advances in high-throughput experimentation (HTE) coupled with rapid analytical techniques like ultra-high-performance liquid chromatography (UHPLC) and mass spectrometry (MS) are essential for accelerating discovery workflows. researchgate.net
Metabolite Identification: Understanding how a drug candidate is metabolized in the body is a crucial part of preclinical development. Advanced mass spectrometry techniques, such as high-resolution MS/MS, are powerful tools for identifying and quantifying metabolites of dihydroquinolinone derivatives in complex biological matrices like plasma and tissue. mdpi.com
Chiral Separation: Since the biological activity of a chiral molecule can be highly dependent on its stereochemistry, robust methods for separating and quantifying enantiomers are necessary. The development of new chiral stationary phases for HPLC and supercritical fluid chromatography (SFC) will improve the ability to analyze the enantiopurity of this compound and its chiral derivatives. jddtonline.info
Mass Spectrometry Imaging (MSI): This technique allows for the visualization of the spatial distribution of molecules directly in tissue sections. acs.org MSI could be used to see where this compound and its metabolites accumulate in different organs, providing valuable insights into its pharmacokinetics and target engagement.
Q & A
What are the standard synthetic routes for (R)-2-Methyl-2,3-dihydroquinolin-4(1H)-one, and how do catalysts influence yield and stereochemistry?
Basic Research Focus
The compound is typically synthesized via cyclization of 2-aminoacetophenone with aldehydes under catalytic conditions. Common catalysts include pyrrolidine (organocatalyst) and silica-supported InCl₃, which facilitate intramolecular cyclization to form the dihydroquinolinone core . Microwave irradiation (360 W, 5 min) with silica-supported InCl₃ improves reaction efficiency (69% yield) by reducing side reactions and enhancing stereochemical control . Stereoselectivity for the (R)-enantiomer often requires chiral catalysts or resolution techniques, though specific protocols for this enantiomer remain underexplored in the literature.
How can X-ray crystallography and spectroscopic methods resolve the stereochemical ambiguities of this compound?
Advanced Research Focus
Single-crystal X-ray diffraction is critical for confirming absolute configuration and intermolecular interactions. For example, dihedral angles between aromatic rings (e.g., 43.24° in related derivatives) and weak C–H···O hydrogen bonds stabilize crystal packing . NMR (e.g., ¹H and ¹³C) and IR spectroscopy complement crystallography by identifying functional groups (e.g., C=O stretch at ~1663 cm⁻¹) and hydrogen-bonding patterns . Advanced techniques like NOESY or VCD (vibrational circular dichroism) are recommended for probing dynamic stereochemistry in solution.
What biological activities are associated with this compound, and how do structural modifications enhance its efficacy?
Basic Research Focus
Dihydroquinolinone derivatives exhibit anticancer, antimicrobial, and enzyme inhibitory activities. The (R)-enantiomer’s bioactivity is hypothesized to arise from its ability to mimic natural substrates in enzyme-binding pockets . For instance, chalcone hybrids of dihydroquinolinones show cytotoxicity against cancer cells via tubulin inhibition . Structural modifications, such as halogenation or alkylation at the 2- or 6-positions, improve potency by enhancing lipophilicity and target affinity .
How can researchers reconcile contradictory data on catalytic efficiency between organocatalysts and transition-metal systems for dihydroquinolinone synthesis?
Advanced Research Focus
Discrepancies arise from reaction conditions (solvent, temperature) and catalyst loading. Organocatalysts like pyrrolidine operate under mild, aqueous conditions but may suffer from lower yields (~50–60%) due to competing pathways . In contrast, transition-metal catalysts (e.g., Pd) enable regioselective carbonylation but require stringent anhydrous conditions . Systematic kinetic studies and DFT calculations are recommended to map energy barriers and by-product formation across catalytic systems .
What mechanistic insights explain the cyclization of 2-aminochalcones to dihydroquinolinones, and how can intermediates be trapped for analysis?
Advanced Research Focus
Cyclization proceeds via a keto-enol tautomerization followed by intramolecular nucleophilic attack, as proposed in Scheme 2 of . Silica-supported InCl₃ stabilizes the transition state through Lewis acid activation of the carbonyl group . Trapping intermediates (e.g., enolates) requires low-temperature quenching (-78°C) and characterization via LC-MS or in-situ IR. Microwave-assisted synthesis may accelerate intermediate formation, enabling real-time monitoring .
How do structure-activity relationship (SAR) studies guide the optimization of dihydroquinolinone derivatives for anticancer applications?
Advanced Research Focus
Key SAR findings:
- Position 2 : Aryl or methyl groups enhance tubulin binding affinity .
- Position 6 : Electron-withdrawing substituents (e.g., Cl, Br) improve cytotoxicity by modulating redox potential .
- Ring saturation : The 2,3-dihydro configuration increases metabolic stability compared to fully aromatic quinolines .
Hybrid scaffolds (e.g., quinoline-chalcone) synergize multiple mechanisms, such as EGFR inhibition and apoptosis induction . High-throughput screening combined with molecular docking is advised to prioritize lead compounds.
What novel catalytic systems or green chemistry approaches are emerging for dihydroquinolinone synthesis?
Advanced Research Focus
Recent advances include:
- Palladium-catalyzed amino carbonylation : Enables one-step assembly of 2,3-dihydroquinolin-4(1H)-ones from 1,3-dienes and iodoanilines under CO atmosphere .
- Solvent-free cyclization : Silica gel-supported TaBr₅ achieves 85% yield in 10 minutes, minimizing waste .
- Biocatalysis : Immobilized lipases or oxidoreductases are being explored for enantioselective synthesis, though yields remain suboptimal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
